

AP14145: A Comparative Selectivity Profile Against Potassium Channels

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For Researchers, Scientists, and Drug Development Professionals

AP14145 is a negative allosteric modulator of the small-conductance calcium-activated potassium (KCa2) channels, which are considered a promising atrial-selective target for the management of atrial fibrillation.[1][2] This guide provides a comprehensive comparison of the selectivity profile of **AP14145** against a panel of other potassium channels and key cardiac ion channels, supported by experimental data.

Quantitative Selectivity Profile of AP14145

The following table summarizes the inhibitory activity of **AP14145** against various ion channels, providing a clear comparison of its selectivity. The data has been compiled from electrophysiological studies.



Ion Channel	Subtype	Common Name	Organism	IC50 (μM)	% Inhibition (at a given concentrati on)
Potassium Channels					
Calcium- activated (KCa)	KCa2.2 (SK2)	Small- conductance	Human	1.1	
KCa2.3 (SK3)	Small- conductance	Human	1.1[3][4]		•
KCa2.1 (SK1)	Small- conductance	Human	~90% at 10 μM[4]	_	
KCa1.1 (BK)	Big- conductance	Human	~50% at 10 μM[4]	_	
KCa3.1 (IK)	Intermediate- conductance	Human	No effect[4]	_	
Voltage-gated (Kv)	Kv11.1	hERG	Human	71.8[4][5]	
Kv1.5	lKur	Human	> 30	No significant effect at 30 μM[4]	
Kv7.1/KCNE1	IKs	Human	> 30	No significant effect at 30 μM[4]	_
Kv4.3/KChiP	Ito	Human	> 30	No significant effect at 30 μΜ[4]	•
Inwardly- rectifying (Kir)	Kir3.1/Kir3.4	IKACh	Human	9.3[4]	



Kir2.1	IK1	Human	> 30	No significant effect at 30 μM[4]	
Other Cardiac Ion Channels					
Sodium Channel	Nav1.5	INa	Human	> 15	No significant effect at 15 μΜ[4]
Calcium Channel	Cav1.2	ICaL	Human	> 10	No significant block at 1-10 μΜ[4]

Experimental Protocols

The selectivity of **AP14145** was primarily determined using patch-clamp electrophysiology on heterologously expressed human ion channels in various cell lines.

KCa2.x Channel Activity Assay

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human KCa2.2 or KCa2.3 channels.
- Patch-Clamp Configuration: Inside-out patch-clamp technique was utilized.
- Solutions: Symmetrical potassium solutions were used.
 - Intracellular (bath) solution: Contained a specific free calcium concentration (e.g., 400 nM) to activate the channels.
 - Extracellular (pipette) solution: Composition designed to isolate KCa currents.
- Voltage Protocol: Currents were elicited by applying voltage ramps (e.g., from -80 mV to +80 mV) every 2 seconds. This allows for the measurement of current over a range of voltages to construct a current-voltage (I-V) relationship.



 Data Analysis: The inhibitory effect of AP14145 was determined by applying increasing concentrations of the compound to the intracellular side of the patch and measuring the reduction in the KCa2 current. The IC50 value was calculated from the concentrationresponse curve.

hERG (Kv11.1) Channel Activity Assay

- Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human Kv11.1 channel.
- Patch-Clamp Configuration: Whole-cell patch-clamp configuration.
- Solutions:
 - Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
 - Intracellular solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH 7.2).
- Voltage Protocol: A specific voltage protocol was used to elicit the characteristic hERG tail current. A typical protocol involves:
 - Holding the membrane potential at -80 mV.
 - A depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the channels.
 - A repolarizing step to a negative potential (e.g., -50 mV) to record the deactivating tail current.
- Data Analysis: The effect of AP14145 was assessed by measuring the reduction in the peak
 tail current amplitude at various concentrations. The IC50 was determined by fitting the
 concentration-response data to the Hill equation.

Other Ion Channel Assays (General Protocol)

For other voltage-gated potassium, sodium, and calcium channels, selectivity screening was likely performed using automated high-throughput patch-clamp systems.

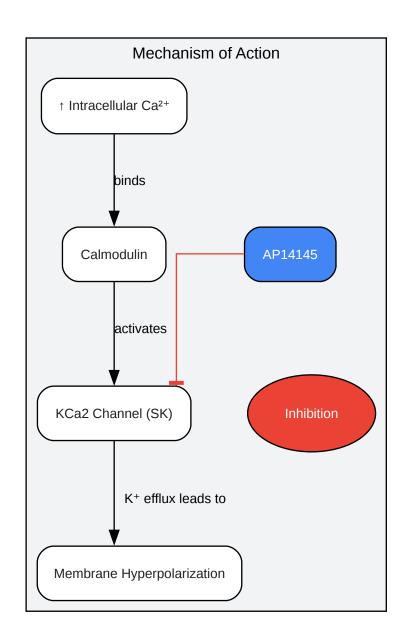


- Cell Lines: HEK293 or CHO-K1 cells stably expressing the specific human ion channel of interest (e.g., Kv1.5, Nav1.5, Cav1.2).
- Patch-Clamp Configuration: Whole-cell patch-clamp.
- Solutions and Voltage Protocols: The specific composition of the intracellular and extracellular solutions, as well as the voltage protocols, were optimized for each ion channel to ensure robust and reliable current measurements. For example, sodium-free and potassium-free solutions are used to isolate calcium channel currents.
- Data Analysis: The percent inhibition at a given concentration or the IC50 value was determined by comparing the current in the presence and absence of AP14145.

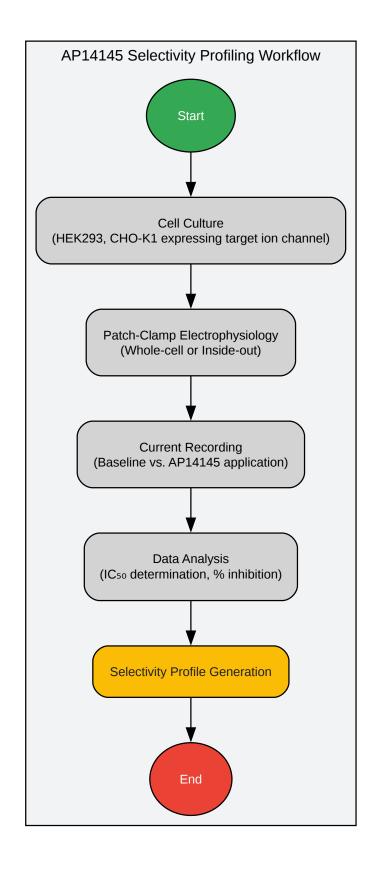
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **AP14145** and the general workflow for assessing its selectivity.









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